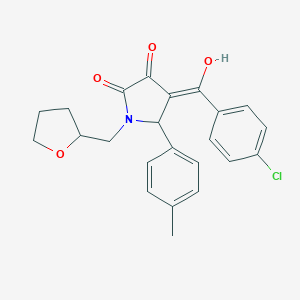![molecular formula C17H19NO3 B266937 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid, also known as EMA, is a chemical compound that has been studied for its potential applications in scientific research. EMA is a derivative of benzoic acid and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid. One direction is to further investigate its potential applications in cancer research and the development of new cancer therapies. Another direction is to investigate its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further research is also needed to determine the optimal dosage and toxicity of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid for various applications.
Métodos De Síntesis
The synthesis of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with 3-ethoxybenzylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid as a white solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been studied for its potential applications in various scientific research fields. One of the most promising applications of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid is in the field of cancer research. Studies have shown that 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-[(3-ethoxyphenyl)methylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-3-21-15-6-4-5-13(10-15)11-18-16-8-7-14(17(19)20)9-12(16)2/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Clave InChI |
QNZKONWPFABXEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C |
SMILES canónico |
CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)


![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)